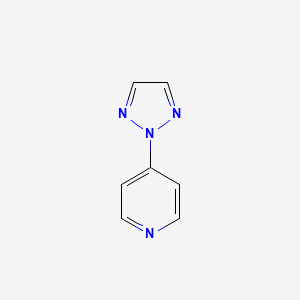

4-(Triazol-2-yl)pyridine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

4-(Triazol-2-yl)pyridine is a compound that contains a 1,2,4-triazole ring in its structure . It is characterized by multidirectional biological activity . It is also known as a selective SIRT3 inhibitor .

Synthesis Analysis

The synthesis of 1,2,4-triazole derivatives has been extensively studied . Various methods have been developed, including chemical and enzymatic methods . Chemical methods involve the formation of cyclic structures by the reaction of alkyl halides with azides .Molecular Structure Analysis

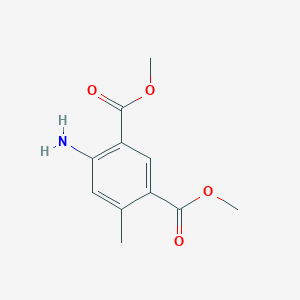

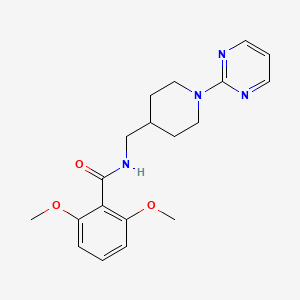

The molecular structure of this compound has been established based on the results of elemental analysis, IR and NMR spectra, and X-ray diffraction studies .Chemical Reactions Analysis

1,2,4-Triazoles act as important pharmacophores by interacting with biological receptors with high affinity due to their dipole character, hydrogen bonding capacity, rigidity, and solubility . They are difficult to cleave and can modulate various biological processes .Physical And Chemical Properties Analysis

The molecular weight of this compound is 146.15 g/mol . It has a strong molecular ion peak with the cleavage of bonds between N1 N2 and N4 C5 .Wissenschaftliche Forschungsanwendungen

1. Photophysical and Electrochemical Properties

4-(Triazol-2-yl)pyridine has been studied in various metal complexes, demonstrating significant differences in physical and chemical properties between isomeric regular and inverse "click" complexes. These complexes exhibit diverse behaviors in ligand exchange studies, photophysical properties, and stability assessments. This makes them potentially useful in understanding metal-ligand interactions and designing new materials with specific electrochemical and photophysical characteristics (Lo et al., 2015).

2. Corrosion Inhibition

Schiff’s bases of pyridyl substituted triazoles, including derivatives of this compound, have been evaluated as corrosion inhibitors for mild steel in acidic solutions. These studies help in understanding the molecular structure's impact on inhibition efficiency and contribute to the development of more effective corrosion inhibitors (Ansari et al., 2014).

3. Photoluminescent Properties

Compounds involving this compound have been explored for their photoluminescent properties. For instance, complexes with rare-earth metals like Y(III), Sm(III), Eu(III), Gd(III), and Tb(III) show impressive visual emissions under UV excitation, indicating potential applications in optical devices and photonics (Stan et al., 2015).

4. Chemical Synthesis and Medicinal Chemistry

The this compound moiety is integral to the synthesis of various compounds with potential biological activities. These include triazole derivatives with antimicrobial properties and those involved in metal-free synthesis strategies, contributing to the fields of medicinal chemistry and organic synthesis (Bayrak et al., 2009), (Zheng et al., 2014).

5. Coordination Chemistry

The chelating properties of this compound have been explored in the synthesis of novel coordination complexes with various metals. These complexes exhibit distinct architectures and magnetic properties, enriching the understanding of coordination chemistry and molecular architecture (Dunru et al., 2000).

Wirkmechanismus

Compounds containing the 1,2,4-triazole ring have proven significant antibacterial activity . They can help in dealing with the escalating problems of microbial resistance . They are also known to interfere with ergosterol synthesis, reducing ergosterol content, increasing toxic intermediates, and finally causing biomembrane disruption .

Safety and Hazards

Zukünftige Richtungen

The wide use of 1,2,4-triazole-derived ligands arises from specific features of their structure, properties, and from the possibility of introducing a plethora of substituents into the triazole ring . This makes them attractive for the development of new drugs . Further investigations on this scaffold to harness its optimum antibacterial potential are suggested .

Eigenschaften

IUPAC Name |

4-(triazol-2-yl)pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6N4/c1-3-8-4-2-7(1)11-9-5-6-10-11/h1-6H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYVOPIHVUCRQRO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC=C1N2N=CC=N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6N4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

146.15 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![7-[(2-Chlorophenyl)methyl]-1,3-dimethyl-8-(2-methylpropylsulfanyl)purine-2,6-dione](/img/structure/B2664450.png)

![N-(2,4-dimethylphenyl)-2-(8-(4-ethoxyphenyl)-3,4-dioxo-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)acetamide](/img/structure/B2664451.png)

![2-{[2-(2,4-dichloro-5-isopropoxyanilino)-2-oxoethyl]sulfinyl}-N,N-dimethylacetamide](/img/structure/B2664456.png)

![(5-Chloro-2-methoxyphenyl)-[4-(thian-4-yl)-1,4-diazepan-1-yl]methanone](/img/structure/B2664460.png)

![diethyl 2-(2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamido)-4,5-dihydrothieno[2,3-c]pyridine-3,6(7H)-dicarboxylate](/img/structure/B2664463.png)

![N-cyano-3-ethyl-N-[(1-phenyl-1H-1,2,3,4-tetrazol-5-yl)methyl]aniline](/img/structure/B2664464.png)

![N'-(6-methoxybenzo[d]thiazol-2-yl)propionohydrazide](/img/structure/B2664470.png)

![7-Cyclohexyl-1,3-dimethyl-5-(2-pyrrolidin-1-ylethylsulfanyl)pyrimido[4,5-d]pyrimidine-2,4-dione](/img/structure/B2664472.png)

![2-bromo-N-[3-(2-ethoxyethyl)-6-methyl-1,3-benzothiazol-2-ylidene]benzamide](/img/structure/B2664473.png)